molecular formula C19H17ClN4O3 B11193498 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11193498
M. Wt: 384.8 g/mol
InChI Key: OFJLFOCLVSMFMZ-UHFFFAOYSA-N
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Description

1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyridazine ring, which is a six-membered heterocyclic structure containing nitrogen atoms. The presence of the 4-chlorophenyl and phenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the tetrahydropyridazine ring.

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but initial studies suggest that it may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

When compared to similar compounds, 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

The unique combination of the tetrahydropyridazine ring with the 4-chlorophenyl and phenyl groups gives this compound distinct chemical and biological properties that set it apart from these similar compounds.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxo-N-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H17ClN4O3/c20-13-6-8-15(9-7-13)21-17(25)12-24-18(26)11-10-16(23-24)19(27)22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,27)

InChI Key

OFJLFOCLVSMFMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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